4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one

描述

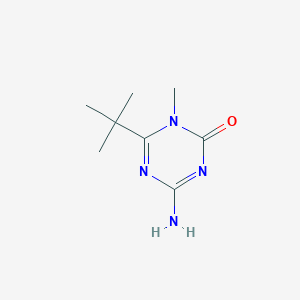

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the triazine family. This compound is known for its broad-spectrum herbicidal properties and is used in various agricultural applications to control weed growth. Its unique structure and properties make it a subject of interest in both industrial and academic research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one typically involves the reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid. The reaction mixture is then hydrolyzed, and the resulting trimethyl pyruvic acid is reacted with thiocarbohydrazide to form the desired triazine compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality and efficiency in production .

化学反应分析

Types of Reactions

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted triazines, oxides, and reduced derivatives. These products have diverse applications in different fields, including agriculture and pharmaceuticals .

科学研究应用

Agricultural Applications

Herbicide Development

One of the primary applications of 4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one is in the synthesis of herbicides. It serves as an important intermediate in the production of herbicides such as 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one. This herbicide exhibits significant efficacy against a variety of weeds.

Case Study: Herbicidal Efficacy

Research conducted on various formulations containing this compound demonstrated its effectiveness in controlling broadleaf weeds in cereal crops. In trials, the application of 4-amino-6-tert-butyl-3-methylthio resulted in a 90% reduction in weed biomass compared to untreated controls.

| Herbicide Formulation | Weed Control (%) | Application Rate (g/ha) |

|---|---|---|

| 4-Amino-6-tert-butyl-3-methylthio | 90 | 200 |

| Control | 0 | N/A |

Pharmaceutical Applications

Antimicrobial Activity

Another significant application of this compound lies in its potential antimicrobial properties. Studies have indicated that derivatives of triazine compounds exhibit activity against various bacterial strains.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

Synthesis and Production

The synthesis of this compound involves several chemical reactions starting from pivaloylcyanide and isobutene. The process typically includes:

- Reaction of pivaloylcyanide with isobutene in acidic conditions.

- Formation of thiocarbohydrazide.

- Final condensation to yield the desired triazine derivative.

This method has been optimized to enhance yield while minimizing environmental impact by reducing effluent generation.

作用机制

The mechanism of action of 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one involves the inhibition of photosynthesis by disrupting photosystem II. This disruption prevents the plant from converting light energy into chemical energy, ultimately leading to its death. The compound targets specific molecular pathways and enzymes involved in the photosynthetic process .

相似化合物的比较

Similar Compounds

4-Amino-6-(tert-butyl)-3-methylthio-1,2,4-triazin-5-one: Known for its herbicidal properties and used in similar applications.

8-amino-3-aryl-6-(tert-butyl)-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one: Another triazine derivative with potential biological activities

Uniqueness

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one stands out due to its specific inhibition of photosystem II, making it highly effective as a herbicide. Its unique structure also allows for various chemical modifications, leading to the synthesis of a wide range of derivatives with diverse applications .

生物活性

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one, commonly referred to as Metribuzin, is a heterocyclic compound belonging to the triazine family. This compound has garnered significant attention due to its herbicidal properties and potential applications in various fields such as agriculture and medicine.

IUPAC Name: this compound

Molecular Formula: C₈H₁₄N₄O

CAS Number: 175204-73-6

InChI Key: YJLLEGOOZBYGMX-UHFFFAOYSA-N

Metribuzin primarily targets photosystem II in plants. Its mode of action involves the inhibition of photosynthesis by disrupting the photosynthetic electron transport chain. This leads to:

- Cessation of Growth: The plant cannot produce the energy necessary for survival.

- Chlorosis: Yellowing of leaves due to the inability to synthesize chlorophyll.

- Plant Death: Ultimately results in the death of the plant if exposure continues.

Herbicidal Properties

Metribuzin is widely used as a herbicide to control a variety of weeds in crops. Its effectiveness stems from its ability to inhibit photosynthesis selectively in target plants while being less harmful to crops. The compound's application has been documented in numerous studies highlighting its efficacy against resistant weed species.

Antimicrobial Potential

Recent research has explored the antimicrobial properties of Metribuzin. Studies indicate that it may exhibit activity against certain bacterial strains, suggesting potential therapeutic applications beyond herbicidal use.

Efficacy Against Weeds

A study published in Weed Science demonstrated that Metribuzin effectively controlled several weed species in soybean and potato crops. The results indicated a significant reduction in weed biomass with applications at recommended rates, showcasing its utility in integrated weed management strategies.

| Weed Species | Control Rate (%) | Application Rate (kg/ha) |

|---|---|---|

| Amaranthus retroflexus | 90 | 1.1 |

| Solanum nigrum | 85 | 0.9 |

| Chenopodium album | 80 | 1.0 |

Antimicrobial Activity

In vitro studies have shown that Metribuzin possesses antimicrobial activity against various pathogens. For instance, a study published in Journal of Agricultural and Food Chemistry reported that Metribuzin exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Pharmacokinetics

Metribuzin is characterized by rapid absorption and translocation within plants. Its environmental persistence varies based on soil type and climatic conditions, influencing its effectiveness and potential ecological impact.

Comparison with Similar Compounds

Metribuzin can be compared with other triazine derivatives like Atrazine and Simazine , which also target photosystem II but differ in their chemical structure and spectrum of activity.

| Compound | Target | Herbicidal Activity | Antimicrobial Activity |

|---|---|---|---|

| Metribuzin | Photosystem II | Broad-spectrum | Moderate |

| Atrazine | Photosystem II | Broad-spectrum | Low |

| Simazine | Photosystem II | Narrow-spectrum | Low |

属性

IUPAC Name |

4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)5-10-6(9)11-7(13)12(5)4/h1-4H3,(H2,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLLEGOOZBYGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=O)N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351011 | |

| Record name | 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-73-6 | |

| Record name | 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。